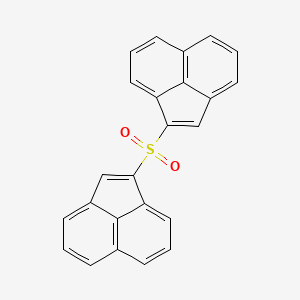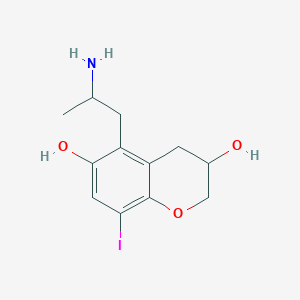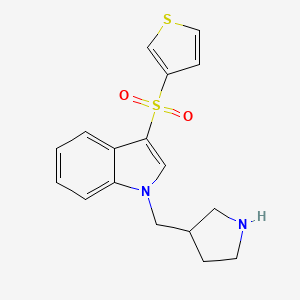![molecular formula C18H18N2O5 B15159991 Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester CAS No. 655226-51-0](/img/structure/B15159991.png)
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is a chemical compound with the molecular formula C17H16N2O5 It is known for its unique structure, which includes a carbamate group, a nitrophenyl group, and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 4-nitroaniline to form ethyl 4-nitrophenylcarbamate. This intermediate is then reacted with 3-oxo-3-phenylpropionic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-nitrophenylcarbamate: Similar structure but lacks the phenylpropyl group.
4-Nitrophenylurethane: Contains a nitrophenyl group and a urethane group but lacks the phenylpropyl group.
Ethyl N-(4-nitrophenyl)carbamate: Similar structure but with different substituents.
Uniqueness
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is unique due to its combination of a carbamate group, a nitrophenyl group, and a phenylpropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
655226-51-0 |
|---|---|
Fórmula molecular |
C18H18N2O5 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
ethyl N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)19-16(12-17(21)14-6-4-3-5-7-14)13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,22) |
Clave InChI |
LAPCNSUCCDFDCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
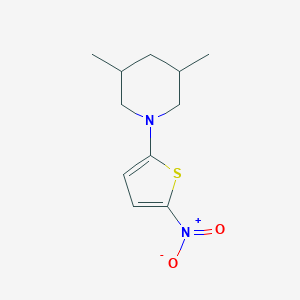
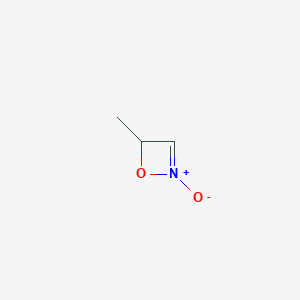
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
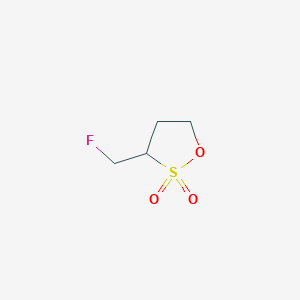

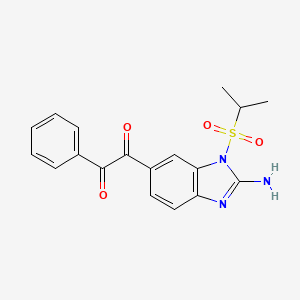
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
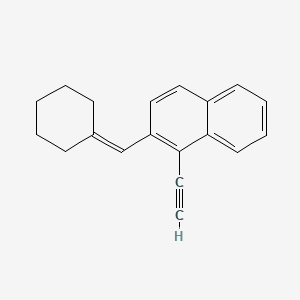
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
